Bienvenue dans la boutique en ligne BenchChem!

6-(azetidin-1-yl)-N-methylpyrimidin-4-amine

Kinase Inhibitor Design Medicinal Chemistry Structure-Activity Relationship

6-(Azetidin-1-yl)-N-methylpyrimidin-4-amine (CAS 1862907-79-6) is a disubstituted pyrimidine featuring an azetidine ring at the 6-position and a methylamino group at the 4-position (PubChem CID. With a molecular weight of 164.21 g/mol and a topological polar surface area of 41.1 Ų, this scaffold is a key intermediate in the development of kinase inhibitors, particularly those targeting Janus kinase (JAK) proteins, as demonstrated in Aerie Pharmaceuticals' patent filings for ocular and inflammatory diseases.

Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
CAS No. 1862907-79-6
Cat. No. B1474933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(azetidin-1-yl)-N-methylpyrimidin-4-amine
CAS1862907-79-6
Molecular FormulaC8H12N4
Molecular Weight164.21 g/mol
Structural Identifiers
SMILESCNC1=CC(=NC=N1)N2CCC2
InChIInChI=1S/C8H12N4/c1-9-7-5-8(11-6-10-7)12-3-2-4-12/h5-6H,2-4H2,1H3,(H,9,10,11)
InChIKeyPCOXWSFKSOTBBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Azetidin-1-yl)-N-methylpyrimidin-4-amine (CAS 1862907-79-6): Baseline Profile for Sourcing & Differentiation


6-(Azetidin-1-yl)-N-methylpyrimidin-4-amine (CAS 1862907-79-6) is a disubstituted pyrimidine featuring an azetidine ring at the 6-position and a methylamino group at the 4-position (PubChem CID 118178175) [1]. With a molecular weight of 164.21 g/mol and a topological polar surface area of 41.1 Ų, this scaffold is a key intermediate in the development of kinase inhibitors, particularly those targeting Janus kinase (JAK) proteins, as demonstrated in Aerie Pharmaceuticals' patent filings for ocular and inflammatory diseases [2]. Its rigid azetidine moiety and specific substitution pattern confer distinct conformational constraints and electronic properties that are not achievable with other saturated nitrogen heterocycles, making it a critical building block for structure-activity relationship (SAR) exploration.

Why 6-(Azetidin-1-yl)-N-methylpyrimidin-4-amine Cannot Be Replaced by Generic Analogs


The azetidinyl-pyrimidine chemical space is highly sensitive to both the position of the azetidine ring and the nature of the amine substituent. Simple substitution with other isomers, such as 4-(azetidin-1-yl)-N-methylpyrimidin-2-amine [1], or with alternative saturated heterocycles like pyrrolidine or piperidine, drastically alters the molecule's electronic distribution, hydrogen-bonding capability, and bioactive conformation. This is a primary driver in medicinal chemistry for JAK inhibitors, where the specific placement of the azetidine at the 6-position of the N-methylpyrimidin-4-amine core is critical for achieving the desired kinase selectivity profile [2]. Treating members of the C8H12N4 isomer family as interchangeable will lead to divergent biological activities and failed SAR campaigns.

Quantitative Differentiation Guide for 6-(Azetidin-1-yl)-N-methylpyrimidin-4-amine Procurement


Regioisomeric Identity: 6-Azetidinyl Substitution Defines a Unique Pharmacophore

The compound's key differentiation stems from its regiospecific substitution. The azetidine is attached at the pyrimidine's 6-position, while the methylamine is at the 4-position. This is distinct from the commercially available isomer, 4-(azetidin-1-yl)-N-methylpyrimidin-2-amine (CAS not specified, Chemspace ID CSCS00014856022), which has the azetidine at the 4-position and the methylamine at the 2-position [1]. This positional difference is non-trivial in kinase hinge-binding motifs; the 6-azetidinyl-4-methylamino pattern is explicitly claimed in the genus of Aerie Pharmaceuticals' JAK inhibitor patent (US20240002392A1) for treating inflammatory eye diseases, confirming its privileged status over other regioisomers [2].

Kinase Inhibitor Design Medicinal Chemistry Structure-Activity Relationship

Conformational Constraint: Azetidine's Ring Strain vs. Larger Heterocycles

The four-membered azetidine ring introduces significant ring strain and a defined, rigid exit vector compared to larger saturated heterocycles like pyrrolidine or piperidine, which can sample multiple conformations. This constraint is crucial for achieving selectivity within the JAK family. The Aerie patent highlights that compounds with azetidinyl substituents are inhibitors of JAK proteins, and this specific substitution is key for modulating function [1]. While a direct, quantitative selectivity panel for this exact compound is not publicly available, the 6-azetidinyl motif is a design choice for restricting conformational flexibility, a strategy to enhance target selectivity and reduce off-target binding inherent in more flexible analogs [2].

Conformational Analysis Kinase Selectivity Molecular Design

Physicochemical Profile: Computed LogP and TPSA for CNS Multiparameter Optimization (MPO)

The compound's computed properties, including an XLogP3-AA value of 1.1 and a topological polar surface area (TPSA) of 41.1 Ų, are sourced from PubChem [1]. This places it in a favorable region of property space distinct from more lipophilic analogs. For context, increasing the size of the N-alkyl group (e.g., N-ethyl) or adding a methyl group to the pyrimidine core would increase LogP and potentially lower solubility, pushing it outside the optimal CNS MPO score. This calculated profile serves as a quantitative baseline for the compound's differentiation in property-driven procurement decisions.

Drug-likeness ADME Prediction Physicochemical Properties

Best Application Scenarios for 6-(Azetidin-1-yl)-N-methylpyrimidin-4-amine Based on Differentiation Evidence


JAK Kinase Inhibitor Lead Optimization for Inflammatory Eye Disease

This compound is ideally suited as a core fragment for replicating and optimizing lead series from Aerie Pharmaceuticals' patent family (US20240002392A1), which claims azetidinyl pyrimidines for treating uveitis and dry eye disease [1]. The specific 4,6-disubstitution pattern is required to maintain the correct hinge-binding geometry. Procurement of the 4,2-isomer or a pyrrolidine analog would generate SAR data that is not directly transferable to this pharmacophore, jeopardizing lead optimization campaigns.

Kinome-Wide Selectivity Profiling of a Conformationally Constrained Fragment

The azetidine ring's inherent rigidity makes this compound a high-value probe for assessing the contribution of conformational constraint to JAK vs. non-JAK kinase selectivity. As established, larger saturated heterocycles introduce flexibility that can lead to broader off-target binding [2]. This compound serves as the minimum-energy conformational standard against which flexible analogs should be benchmarked in a selectivity panel.

Development of CNS-Penetrant JAK Inhibitors Guided by Computed Properties

The compound's computed XLogP3 of 1.1 and TPSA of 41.1 Ų provide a favorable starting point for designing blood-brain barrier (BBB)-penetrant kinase inhibitors targeting neuroinflammatory conditions [1]. Using this compound as a scaffold, rather than more lipophilic, core-methylated analogs, is a data-driven strategy to maintain the molecule within the optimal CNS MPO score range, increasing the probability of achieving sufficient CNS exposure.

Quote Request

Request a Quote for 6-(azetidin-1-yl)-N-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.